

# A Comparative Analysis of Zectivimod and JAK Inhibitors for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy and mechanisms of action of two distinct therapeutic classes for the treatment of atopic dermatitis (AD): **Zectivimod**, a sphingosine-1-phosphate 1 (S1P1) receptor modulator, and Janus kinase (JAK) inhibitors. While JAK inhibitors have established clinical data in AD, **Zectivimod** is an emerging therapy currently in Phase 2 clinical development. Due to the limited public availability of clinical data for **Zectivimod**, a direct quantitative comparison of efficacy is not yet possible. This guide will focus on a detailed comparison of their mechanisms of action and present the available clinical trial data for prominent JAK inhibitors.

### **Mechanisms of Action: A Tale of Two Pathways**

The therapeutic approaches of **Zectivimod** and JAK inhibitors in atopic dermatitis diverge significantly, targeting different key aspects of the immune response that drives the disease.

### **Zectivimod: Modulating Lymphocyte Trafficking**

**Zectivimod** (also known as LC510255) is a small molecule that acts as a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator[1]. S1P1 receptors play a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes.

The binding of **Zectivimod** to S1P1 receptors on lymphocytes causes the receptors to be internalized. This internalization prevents the lymphocytes from sensing the natural S1P



gradient that guides their exit from the lymph nodes. By trapping lymphocytes within the lymph nodes, **Zectivimod** reduces the number of circulating lymphocytes that can migrate to the skin and contribute to the inflammatory cascade characteristic of atopic dermatitis.



Click to download full resolution via product page

#### **Zectivimod**'s Mechanism of Action

### **JAK Inhibitors: Targeting Cytokine Signaling**

Janus kinase (JAK) inhibitors, such as upadacitinib, abrocitinib, and baricitinib, are small molecules that function intracellularly to modulate the signaling of a wide array of proinflammatory cytokines implicated in the pathogenesis of atopic dermatitis. These cytokines, including interleukin-4 (IL-4), IL-13, IL-31, and interferon-gamma (IFN-γ), bind to their respective receptors on the surface of immune and other cells, activating the JAK-STAT signaling pathway.

By inhibiting one or more members of the JAK family (JAK1, JAK2, JAK3, and TYK2), these drugs block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents the translocation of STATs to the nucleus and the subsequent transcription of genes involved in inflammation and the immune response.





Click to download full resolution via product page

JAK Inhibitor Mechanism of Action

### **Efficacy Data: A Look at the Numbers**

As of November 2025, Phase 2 clinical trial data for **Zectivimod** in atopic dermatitis has not been made publicly available. Therefore, this section will focus on the established efficacy of key JAK inhibitors from their pivotal Phase 3 clinical trials.

### Zectivimod (LC510255)

LG Chem and its partner TransThera Sciences are conducting Phase 2 clinical trials for **Zectivimod** in patients with moderate-to-severe atopic dermatitis in China[2][3]. The outcomes of these trials, including efficacy endpoints such as the Eczema Area and Severity Index (EASI) and the Investigator's Global Assessment (IGA), are awaited and will be crucial in determining the therapeutic potential of this novel S1P1 receptor modulator in atopic dermatitis.

### **JAK Inhibitors: Phase 3 Clinical Trial Data**

The following tables summarize the key efficacy outcomes for three leading oral JAK inhibitors approved for the treatment of moderate-to-severe atopic dermatitis: upadacitinib, abrocitinib, and baricitinib.

Table 1: Efficacy of Upadacitinib in Moderate-to-Severe Atopic Dermatitis (Measure Up 1 & 2 Trials)



| Endpoint (Week 16)             | Upadacitinib 15 mg | Upadacitinib 30 mg | Placebo |
|--------------------------------|--------------------|--------------------|---------|
| EASI-75                        | 70%                | 80%                | 16%     |
| IGA 0/1                        | 48%                | 62%                | 8%      |
| Pruritus NRS ≥4<br>Improvement | 52%                | 60%                | 12%     |

Data from the Measure Up 1 (NCT03569293) and Measure Up 2 (NCT03607422) trials.[4][5]

Table 2: Efficacy of Abrocitinib in Moderate-to-Severe Atopic Dermatitis (JADE MONO-1 & MONO-2 Trials)

| Endpoint (Week 12)             | Abrocitinib 100 mg | Abrocitinib 200 mg | Placebo       |
|--------------------------------|--------------------|--------------------|---------------|
| EASI-75                        | 39.7% - 44.5%      | 61.0% - 62.7%      | 10.4% - 11.8% |
| IGA 0/1                        | 23.7% - 28.4%      | 38.1% - 43.8%      | 7.9% - 9.1%   |
| Pruritus NRS ≥4<br>Improvement | 45.2%              | 55.3%              | 11.5%         |

Data from the JADE MONO-1 (NCT03349060) and JADE MONO-2 (NCT03575871) trials.

Table 3: Efficacy of Baricitinib in Moderate-to-Severe Atopic Dermatitis (BREEZE-AD1 & BREEZE-AD2 Trials)

| Endpoint (Week 16)             | Baricitinib 2 mg | Baricitinib 4 mg | Placebo     |
|--------------------------------|------------------|------------------|-------------|
| EASI-75                        | 24.8%            | 31.3%            | 14.8%       |
| IGA 0/1                        | 11.4% - 10.6%    | 16.8% - 13.8%    | 4.8% - 4.5% |
| Pruritus NRS ≥4<br>Improvement | 32.5%            | 44.2%            | 14.7%       |

Data from the BREEZE-AD1 (NCT03334396) and BREEZE-AD2 (NCT03334422) trials.



## Experimental Protocols: A Glimpse into Clinical Trial Design

Detailed experimental protocols for the **Zectivimod** Phase 2 trials are not publicly available. However, the general design of Phase 3 trials for JAK inhibitors in atopic dermatitis provides a framework for understanding the rigorous evaluation these therapies undergo.

## General Phase 3 JAK Inhibitor Trial Design for Atopic Dermatitis



Click to download full resolution via product page

Generalized Phase 3 JAK Inhibitor Trial Workflow

**Key Methodological Components:** 

• Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials.



- Patient Population: Adults and/or adolescents (≥12 years) with moderate-to-severe chronic atopic dermatitis who are candidates for systemic therapy.
- Inclusion Criteria: Often include a baseline EASI score ≥16, an IGA score ≥3, and a body surface area (BSA) involvement of ≥10%.
- Randomization: Patients are typically randomized to receive one of two doses of the oral JAK inhibitor or a matching placebo, once daily.
- Treatment Duration: The primary efficacy endpoints are usually assessed after a 12 to 16week treatment period.
- Primary Endpoints: Co-primary endpoints commonly include the proportion of patients
  achieving an IGA score of 0 (clear) or 1 (almost clear) with a ≥2-point improvement from
  baseline, and the proportion of patients achieving at least a 75% improvement in their EASI
  score (EASI-75) from baseline.
- Key Secondary Endpoints: A crucial secondary endpoint is the proportion of patients
  achieving a clinically significant reduction in itch, often measured as a ≥4-point improvement
  on the Peak Pruritus Numerical Rating Scale (NRS).
- Long-Term Extension: Many trials include an optional long-term extension phase to evaluate the durability of response and long-term safety.

### **Summary and Future Outlook**

**Zectivimod** and JAK inhibitors represent two innovative but mechanistically distinct approaches to the systemic treatment of moderate-to-severe atopic dermatitis. JAK inhibitors have demonstrated significant efficacy in large-scale clinical trials, offering a valuable oral treatment option for patients. Their mechanism of action, centered on the inhibition of proinflammatory cytokine signaling, is well-characterized.

**Zectivimod**, with its novel mechanism of modulating lymphocyte trafficking, holds promise as a potential future therapy. The completion and publication of its Phase 2 clinical trial results are eagerly anticipated by the scientific community. These data will be essential to understand its efficacy and safety profile in atopic dermatitis and to determine its potential place in the



evolving treatment landscape alongside established therapies like JAK inhibitors. A direct comparative analysis will only be possible once these crucial data become available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zectivimod by LG Chem for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. zectivimod (LR19019) / LG Chem, TransThera Biosci [delta.larvol.com]
- 3. Zectivimod LG Chem AdisInsight [adisinsight.springer.com]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. Efficacy and Safety of Upadacitinib in Patients With Moderate-to-Severe Atopic Dermatitis: Phase 3 Randomized Clinical Trial Results Through 140 Weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Zectivimod and JAK Inhibitors for Atopic Dermatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210236#efficacy-of-zectivimod-compared-to-jak-inhibitors-for-atopic-dermatitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com